![molecular formula C15H10N2O B101578 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one CAS No. 18735-98-3](/img/structure/B101578.png)
5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one
Descripción general
Descripción
5,11-Dihydro-6H-indolo[3,2-c]quinolin-6-one is a chemical compound that has been synthesized and evaluated for its potential as a topoisomerase-I inhibitor, which is a promising target for anticancer drugs. The compound has shown potent in vitro anticancer activity and has been tested in vivo in mice bearing human xenografts, demonstrating its potential as a therapeutic agent .
Synthesis Analysis
The synthesis of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-ones involves a copper(I)-catalyzed nitrile-addition/N-arylation ring-closure cascade. This method starts with 2-(2-bromophenyl)-N-(2-cyanophenyl)acetamides and employs CuBr and t-BuONa in dimethylformamide (DMF) to achieve the desired products. The reaction conditions have been optimized to yield high product yields and exhibit a good substrate scope. This synthetic route has been applied to the concise total synthesis of the alkaloid isocryptolepine .
Molecular Structure Analysis
The molecular structure of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one is characterized by the presence of an indoloquinoline core, which is a fused heterocyclic system combining an indole and a quinoline moiety. The compound also possesses a lactam ring, which is essential for its biological activity as a topoisomerase-I inhibitor. Docking simulations have been used to study the interaction of the compound with the Top-DNA cleavable complex, which is crucial for guiding future optimization of these compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-ones are primarily focused on the formation of the indoloquinoline core through a cascade reaction. The copper(I)-catalyzed process integrates nitrile addition and N-arylation steps to construct the complex molecular architecture efficiently. The cascade reaction is a key step in the synthesis of these compounds, which can be further modified to enhance their biological activity .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-ones are not detailed in the provided papers, the general properties of such compounds can be inferred. They are likely to be solid at room temperature and may exhibit fluorescence due to their extended conjugated system. Their solubility in organic solvents like DMF is implied by their use in synthesis, and their stability under the reaction conditions suggests a degree of robustness. The presence of a lactam ring and potential for various substitutions on the indoloquinoline core indicates a significant potential for chemical modification, which can be exploited to tune their physical and chemical properties for better therapeutic efficacy .
Aplicaciones Científicas De Investigación
1. Topoisomerase I Inhibitors
- Application Summary: The compound is used as a scaffold in the design and synthesis of novel topoisomerase I inhibitors . These inhibitors are of interest due to their potential antiproliferative activities against human cancer cell lines .
- Methods of Application: The scaffold is constructed using sequential and regioselective functionalization of the pyrrole core through palladium-catalyzed cross-coupling, conventional electrophilic substitution, directed lithiation, and subsequent diphenylphosphoryl azide (DPPA)-mediated lactam ring construction .
- Results or Outcomes: The synthesized compounds were evaluated for their topoisomerase I inhibitory activities and their antiproliferative activities in a panel of 39 human cancer cell lines .
2. Synthesis of Indolo[2,3-b]quinoxalines
- Application Summary: The compound is used in the synthesis of indolo[2,3-b]quinoxaline derivatives . These derivatives have applications in materials science and medicinal chemistry, including use in optoelectronic devices and as biologically active compounds .
- Methods of Application: The synthesis of these derivatives often involves transition-metal-catalyzed cross-coupling reactions, direct C–H functionalization, and intramolecular oxidative cyclodehydrogenation processes .
- Results or Outcomes: The synthesized indolo[2,3-b]quinoxaline derivatives have been found to exhibit antiviral, antitumor, and antidiabetic activity .
3. Palladium-Catalyzed Dual C-H Activation
- Application Summary: The compound is used in the palladium-catalyzed dual C-H activation of N‐phenyl‐1H‐indole‐3‐carboxamides for the synthesis of 5,11‐dihydro‑6H‑indolo[3,2‑c]quinolin‐6‐ones .
- Methods of Application: The synthesis involves palladium-catalyzed dual C-H activation .
- Results or Outcomes: The process results in diastereospecific production of spiro-indoline-3,3′-oxindoles and 5,11-dihydro-6H-indolo [3,2-c]quinolin-6-ones .
4. Synthesis of Indoloquinolines
- Application Summary: The compound is used in the synthesis of indoloquinolines . These compounds have high and varying biological activity .
- Methods of Application: The synthesis involves the reaction of 1-methyl-3-formyloxindole with phenylhydrazines .
- Results or Outcomes: The synthesized indoloquinolines exhibit antitumor activity .
5. Copper(I)-Catalyzed Nitrile-Addition/N-Arylation Ring
- Application Summary: The compound is used in the copper(I)-catalyzed nitrile-addition/N-arylation ring . The products from this reaction have potent in vitro anticancer activity .
- Methods of Application: The synthesis involves copper(I)-catalyzed nitrile-addition/N-arylation .
- Results or Outcomes: The products from this reaction exhibited the characteristic DNA topoisomerase-I inhibitory mechanism of action .
6. Optoelectrochemical Properties
- Application Summary: The compound is used in the study of optoelectrochemical properties . These studies are important for the development of optoelectronic devices .
- Methods of Application: The study involves the use of DFT/TDDFT calculations to rationalize the donor-acceptor structures and HOMO-LUMO energies .
- Results or Outcomes: The optoelectrochemical studies and high thermal stability of these molecules indicate their potential applications as solid-state emissive bipolar materials in optoelectronic devices .
Propiedades
IUPAC Name |
5,11-dihydroindolo[3,2-c]quinolin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O/c18-15-13-9-5-1-3-7-11(9)16-14(13)10-6-2-4-8-12(10)17-15/h1-8,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHVLPFHXHKOEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382829 | |
| Record name | 5,11-Dihydro-6H-indolo[3,2-c]quinolin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one | |
CAS RN |
18735-98-3 | |
| Record name | 5,11-Dihydro-6H-indolo[3,2-c]quinolin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

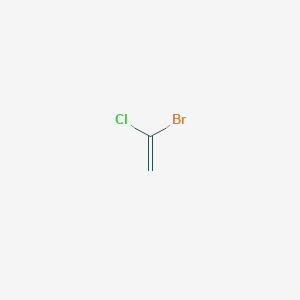
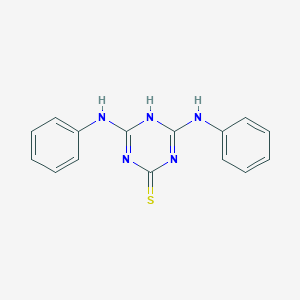

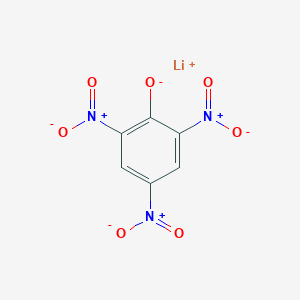
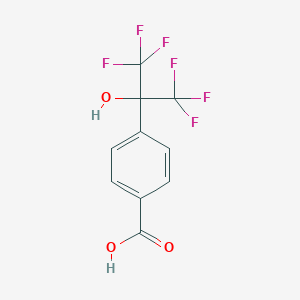
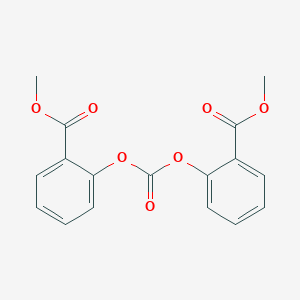
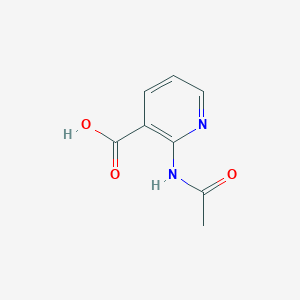
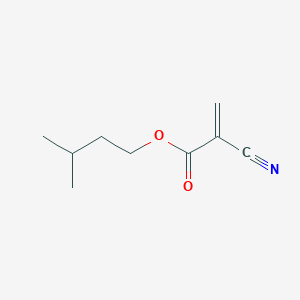
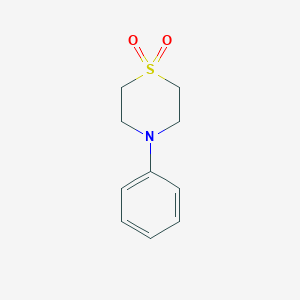
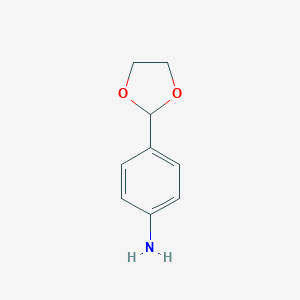
![Benzo[a]phenazine, 7-oxide](/img/structure/B101514.png)


